![molecular formula C12H10N6O2 B2533140 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide CAS No. 2034596-90-0](/img/structure/B2533140.png)
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide
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Overview
Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide, also known as HTPM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. HTPM has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Scientific Research Applications
Antibacterial Activity
Triazole compounds have shown significant antibacterial activity. For instance, some novel triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antifungal Activity
Triazole nucleus is present as a central structural component in a number of antifungal drugs. The commercially available triazole-containing drugs include fluconazole and voriconazole .
Anticancer Activity
Triazole compounds have also been studied for their potential anticancer properties. They are capable of binding in the biological system with a variety of enzymes and receptors, which could potentially be exploited for cancer treatment .
Antioxidant Activity
Triazole derivatives have been found to exhibit antioxidant potential. This property could be useful in the treatment of diseases caused by oxidative stress .
Antiviral Activity
Triazole compounds have shown antiviral potential. This could be particularly useful in the development of new treatments for viral diseases .
Anti-Inflammatory and Analgesic Activity
Triazole compounds have demonstrated anti-inflammatory and analgesic properties. This makes them potential candidates for the development of new pain relief and anti-inflammatory medications .
Mechanism of Action
Target of Action
The compound N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide has been found to exhibit antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In addition, it has also been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases .
Mode of Action
It has been found to exhibit inhibitory activities toward c-met/vegfr-2 kinases . This suggests that it may interact with these targets, leading to changes in their function.
Biochemical Pathways
Given its inhibitory activities toward c-met/vegfr-2 kinases , it is likely that it affects pathways involving these kinases. These could include pathways related to cell growth and proliferation, as these kinases are often involved in these processes.
Result of Action
It has been found to exhibit antibacterial activities and inhibitory activities toward c-Met/VEGFR-2 kinases , suggesting that it may have effects on bacterial cells and cells expressing these kinases.
properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c19-11(8-3-1-2-4-13-8)15-7-9-16-17-10-12(20)14-5-6-18(9)10/h1-6H,7H2,(H,14,20)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDDZDMTUQUDKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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